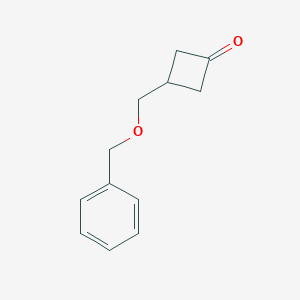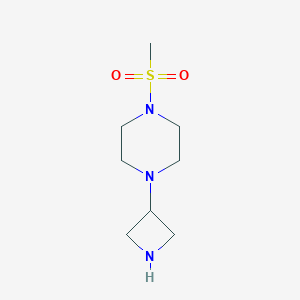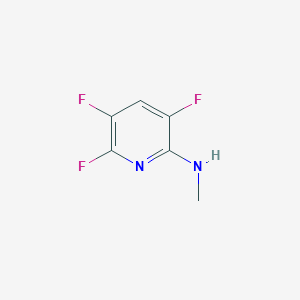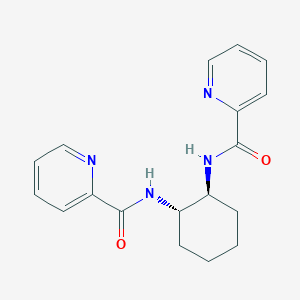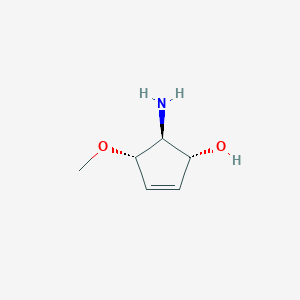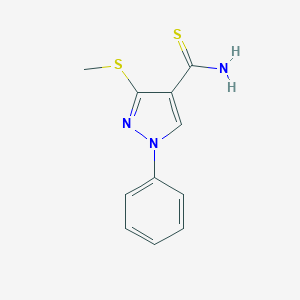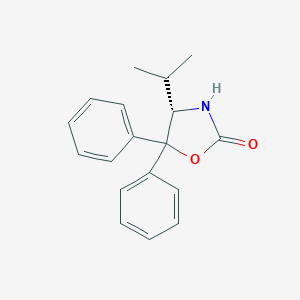
6-Chlor-3-piperidin-4-yl-1H-indol
Übersicht
Beschreibung
6-Chloro-3-piperidin-4-yl-1H-indole is part of a class of organic compounds that feature a core indole structure modified with chloro and piperidinyl groups. These modifications imbue the molecule with unique chemical and physical properties, making it an interesting subject of study in organic and medicinal chemistry.
Synthesis Analysis
The synthesis of compounds related to 6-Chloro-3-piperidin-4-yl-1H-indole involves complex organic reactions. For instance, asymmetric organocatalytic synthesis can be used to create bisindole-piperidine-amino acid hybrids, indicating the versatility of approaches for synthesizing indole derivatives (Zhong et al., 2014). Similarly, a series of 3-piperidin-4-yl-1H-indoles have been synthesized for antimalarial activity, showing the application of this scaffold in drug discovery (Santos et al., 2015).
Molecular Structure Analysis
The molecular structure of related compounds is often determined through X-ray crystallography, NMR, and computational analysis. For example, the structure of certain indole derivatives has been confirmed by single-crystal X-ray diffraction, illustrating the importance of structural analysis in understanding compound behavior (Andreev et al., 2022).
Chemical Reactions and Properties
Indole derivatives participate in a variety of chemical reactions, reflecting their chemical properties. For instance, the sequential substitution/ring cleavage/addition reaction demonstrates the reactivity of indole derivatives and their potential for creating complex molecular structures (Mamedov et al., 2015).
Physical Properties Analysis
The physical properties of 6-Chloro-3-piperidin-4-yl-1H-indole and related compounds, such as solubility, melting point, and crystalline structure, can be inferred from studies on similar molecules. These properties are crucial for understanding the behavior of these compounds under different conditions.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, define the utility of these compounds in various applications, such as medicinal chemistry. The synthesis and evaluation of indolylpyridine derivatives for antiproliferative activities highlight the potential biological relevance of indole derivatives (El-Sayed et al., 2014).
Wissenschaftliche Forschungsanwendungen
Chemische Eigenschaften
“6-Chlor-3-piperidin-4-yl-1H-indol” ist eine chemische Verbindung mit der CAS-Nummer: 180160-78-5 und einem Molekulargewicht von 234,73 . Es ist ein gelber Feststoff und sein IUPAC-Name ist 6-Chlor-3-(4-Piperidinyl)-1H-indol .
Synthese neuer Derivate
Diese Verbindung wurde bei der Synthese neuer N-substituierter 6-Fluor-3-(Piperidin-4-yl)-1,2-Benzoxazol-Derivate verwendet . Diese Derivate wurden unter Verwendung von Piperidin-4-carbonsäure, 1,3-Difluorbenzol und verschiedenen Halogenderivaten synthetisiert . Die Zielprodukte wurden mit Ausbeuten von 55–92% in relativ kurzen Reaktionszeiten erhalten .
Antibakterielle Aktivität
Einige der synthetisierten N-substituierten 6-Fluor-3-(Piperidin-4-yl)-1,2-Benzoxazol-Derivate zeigten eine antibakterielle Wirkung gegen Staphylococcus aureus (MTCC 3160) bei einer Konzentration von 50 μg pro Vertiefung .
Biologisches Potenzial von Indolderivaten
Indolderivate, einschließlich “this compound”, zeigten verschiedene biologische Aktivitäten . Dazu gehören entzündungshemmende und schmerzlindernde Wirkungen .
Synthese von Thioharnstoff- und Harnstoffderivaten
“this compound” wurde bei der Synthese neuer Thioharnstoff- und Harnstoffderivate verwendet
Safety and Hazards
Wirkmechanismus
Target of Action
Indole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to exhibit a wide range of biological activities, suggesting that this compound may interact with its targets in a manner that triggers various biological responses .
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by indole derivatives , it is plausible that this compound could influence multiple biochemical pathways.
Result of Action
Indole derivatives are known to exhibit a wide range of biological activities , suggesting that this compound could have diverse effects at the molecular and cellular levels.
Eigenschaften
IUPAC Name |
6-chloro-3-piperidin-4-yl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2/c14-10-1-2-11-12(8-16-13(11)7-10)9-3-5-15-6-4-9/h1-2,7-9,15-16H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUZYHSWCJGNBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CNC3=C2C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30476996 | |
| Record name | 6-CHLORO-3-PIPERIDIN-4-YL-1H-INDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30476996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
180160-78-5 | |
| Record name | 6-CHLORO-3-PIPERIDIN-4-YL-1H-INDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30476996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



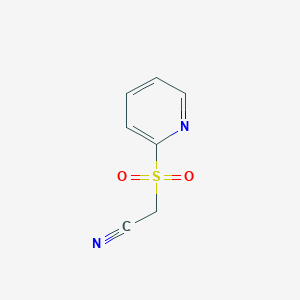
![9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione](/img/structure/B69140.png)
